molecular formula C14H20N2O B1493184 (2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol CAS No. 2098071-23-7

(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol

Cat. No.: B1493184
CAS No.: 2098071-23-7
M. Wt: 232.32 g/mol
InChI Key: CMQGOQRKBNFPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with histone deacetylase (hdac) and the breakpoint cluster abl (bcr-abl) kinase . These targets play crucial roles in cellular processes such as gene expression and signal transduction, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity . This interaction could lead to changes in cellular processes controlled by these targets.

Biochemical Pathways

Given its potential interaction with hdac and bcr-abl kinase, it may influence pathways related to gene expression and signal transduction . The downstream effects of these interactions could include changes in cell growth, differentiation, and survival.

Result of Action

Based on its potential interaction with hdac and bcr-abl kinase, it may influence cell growth, differentiation, and survival .

Properties

IUPAC Name

[2-(2-aminophenyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-12-5-1-2-6-13(12)16-8-11-4-3-7-14(11,9-16)10-17/h1-2,5-6,11,17H,3-4,7-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQGOQRKBNFPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol
Reactant of Route 6
(2-(2-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.